molecular formula C18H21N5O2 B3013471 8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377052-13-6

8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B3013471
CAS No.: 377052-13-6
M. Wt: 339.399
InChI Key: BCHRXMCEAFBDHW-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a benzyl(methyl)amino group at position 8 and an allyl (prop-2-en-1-yl) substituent at position 5. The purine core is substituted with methyl groups at positions 1 and 6. Such modifications are critical for modulating its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly in therapeutic contexts like phosphodiesterase inhibition or receptor binding .

Properties

IUPAC Name

8-[benzyl(methyl)amino]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-5-11-23-14-15(21(3)18(25)22(4)16(14)24)19-17(23)20(2)12-13-9-7-6-8-10-13/h5-10H,1,11-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHRXMCEAFBDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine class of molecules. Its unique structure allows for various biological interactions, making it a subject of interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound through a review of synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for the compound is this compound. The molecular formula is C17H22N4O2C_{17}H_{22}N_4O_2, and its structure includes a purine core with various substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₂N₄O₂
Molecular Weight318.39 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Alkylation Reactions : Using alkyl halides to introduce propylene groups.
  • Amination : Employing benzylamine derivatives to form the desired amine functionalities.
  • Cyclization : Creating the purine ring structure through condensation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism or signal transduction pathways.
  • Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular responses.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Study on Dihydrofolate Reductase Inhibition : A related compound demonstrated significant inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition led to reduced proliferation in cancer cell lines .

Anti-inflammatory Effects

Research indicates that purine derivatives can exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation.

Neuroprotective Properties

Some purine derivatives have shown promise in neuroprotection by enhancing adenosine receptor signaling pathways. This has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Compound Name (Position 7 & 8 Substituents) Molecular Weight Key Structural Differences Biological/Physicochemical Implications Evidence Source
Target Compound : 8-[Bz(Me)NH]-7-allyl ~385.4* 8: Benzyl(methyl)amino; 7: Allyl Balanced hydrophobicity; potential for H-bonding via amino group.
7-Allyl-8-(benzylsulfanyl) () 388.5 8: Benzylsulfanyl (thioether) Reduced polarity; sulfur may enhance metabolic stability but limit H-bonding.
8-[Bz(Me)NH]-7-octyl () 397.5 7: Octyl (C8 chain) Increased lipophilicity; slower absorption due to larger alkyl chain.
8-(4-MeOBzNH)-7-octyl () 413.5 8: 4-Methoxybenzylamino Methoxy group enhances solubility and π-π stacking potential.
8-Bromo-7-benzyl () 349.2 8: Bromo; 7: Benzyl Bromine acts as a leaving group for further synthesis; aromatic benzyl increases rigidity.
8-Phenyl-7-benzyl () 346.4 8: Phenyl Aromatic phenyl enhances planarity; may improve receptor binding.
7-Piperazine-acetyl derivatives () ~450–550 7: Piperazine-acetyl Electron-withdrawing groups correlate with antiasthmatic activity.
8-[Bz(2-HOEt)NH]-7-(2-MeBz) () ~453.5 8: Benzyl(2-hydroxyethyl)amino; 7: 2-Methylbenzyl Hydroxyethyl group introduces H-bonding; methylbenzyl enhances lipophilicity.

*Calculated based on molecular formula.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

  • Amino vs. Thioether at Position 8: The target compound’s benzyl(methyl)amino group (H-bond donor/acceptor) may enhance receptor interactions compared to the thioether in ’s analog, which relies on hydrophobic interactions .
  • Allyl vs. Octyl at Position 7 : The allyl group (C3) offers moderate lipophilicity, favoring membrane permeability, while octyl (C8) in ’s compound may prolong half-life but reduce absorption rates .
  • Electron-Withdrawing Groups : Analogs with nitro or chloro substituents () show enhanced antiasthmatic or vasodilatory activity, suggesting electron-deficient moieties improve target engagement .

Physicochemical Properties

  • Solubility: Methoxybenzylamino () and hydroxyethylamino () substituents improve aqueous solubility via polar interactions, whereas octyl or benzyl groups reduce it .
  • Metabolic Stability: Thioether () and halogenated analogs () may resist oxidative metabolism better than amino-substituted derivatives .

Q & A

Q. What synthetic strategies improve the yield of this compound?

Optimize alkylation steps using allyl groups under inert conditions (e.g., N₂ atmosphere) and employ reaction screening via informer libraries to compare solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd or Cu-based). Monitor intermediates via TLC and HPLC to minimize by-products .

Q. Which spectroscopic methods confirm structural integrity?

Combine ¹H/¹³C NMR (for substituent positioning), IR (amide/ketone groups), and elemental analysis (C/H/N ratios). UV-Vis spectroscopy aids in assessing electronic transitions influenced by the benzyl(methyl)amino group .

Q. How to purify the compound effectively?

Use silica gel chromatography with gradient elution (hexane:ethyl acetate) followed by recrystallization in ethanol/water. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. What in vitro models are suitable for initial pharmacological screening?

Use adenosine receptor-expressing cell lines (e.g., HEK-293) with cAMP accumulation assays. Compare activity against reference agonists like NECA (5′-N-ethylcarboxamidoadenosine) .

Q. How to ensure synthetic reproducibility?

Document parameters: reaction temperature (±2°C), stoichiometry of allyl bromide (1.2 equiv), and anhydrous conditions. Use standardized protocols from informer libraries to benchmark results .

Advanced Research Questions

Q. How to resolve contradictions in biological activity across assays?

Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Control variables like cell passage number and serum batch. Apply multivariate statistical models (ANOVA with post-hoc tests) to isolate confounding factors .

Q. What computational methods predict metabolic stability?

Perform docking studies with cytochrome P450 isoforms (CYP3A4, CYP2D6) using AutoDock Vina. Validate with MD simulations to assess binding stability and metabolite formation (e.g., oxidative dealkylation) .

Q. How to elucidate structure-activity relationships (SAR) for the benzyl(methyl)amino group?

Synthesize analogs with substituents (e.g., -Cl, -OCH₃) at the benzyl ring. Assess activity via dose-response curves (IC₅₀ values) and apply QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with efficacy .

Q. What strategies identify reactive metabolite formation?

Incubate with human liver microsomes (HLMs) and trap intermediates using glutathione (GSH). Analyze adducts via LC-MS/MS (MRM mode, m/z transitions specific to GSH conjugates) .

Q. How to address conflicting NMR data suggesting tautomerism?

Conduct variable-temperature NMR (25–60°C) to observe dynamic equilibria. Use 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare with X-ray crystallography data if single crystals are obtainable .

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